L-Glutamine-5-13C Hydrochloride
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Overview
Description
L-Glutamine-5-13C Hydrochloride is a labeled amino acid where the carbon at the fifth position is replaced with the isotope carbon-13. This compound is used extensively in research due to its unique properties, which allow scientists to trace metabolic pathways and study biochemical processes with greater precision .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glutamine-5-13C Hydrochloride can be synthesized through the isotopic labeling of L-glutamine. The process involves the incorporation of carbon-13 into the glutamine molecule. This is typically achieved through fermentation processes using carbon-13 labeled substrates .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. These processes utilize microorganisms that are fed with carbon-13 labeled glucose or other carbon sources. The fermentation is carefully controlled to ensure high yields of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine-5-13C Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-glutamic acid.
Reduction: It can be reduced to form L-glutamine derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired derivative but often involve the use of catalysts and specific solvents.
Major Products Formed
Oxidation: L-glutamic acid.
Reduction: L-glutamine derivatives.
Substitution: Various substituted glutamine compounds.
Scientific Research Applications
L-Glutamine-5-13C Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways.
Biology: Helps in studying cellular metabolism and protein synthesis.
Medicine: Used in research related to metabolic disorders and cancer.
Industry: Employed in the production of labeled compounds for research and development.
Mechanism of Action
L-Glutamine-5-13C Hydrochloride exerts its effects by participating in metabolic pathways as a labeled amino acid. It is incorporated into proteins and other biomolecules, allowing researchers to trace its path through various biochemical processes. The labeled carbon-13 atom provides a detectable signal in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies, making it a valuable tool for studying molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
L-Glutamine-1-13C: Labeled at the first carbon position.
L-Glutamine-2-13C: Labeled at the second carbon position.
L-Glutamine-13C5,15N2: Labeled at multiple positions with both carbon-13 and nitrogen-15.
Uniqueness
L-Glutamine-5-13C Hydrochloride is unique due to its specific labeling at the fifth carbon position, which provides distinct advantages in tracing specific metabolic pathways.
Properties
Molecular Formula |
C5H11ClN2O3 |
---|---|
Molecular Weight |
183.60 g/mol |
IUPAC Name |
(2S)-2,5-diamino-5-oxo(513C)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H/t3-;/m0./s1/i4+1; |
InChI Key |
SNNIXEGBYLWWHH-QYHRGCGZSA-N |
Isomeric SMILES |
C(C[13C](=O)N)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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